molecular formula C11H7ClF4O B580048 (2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene CAS No. 18448-29-8

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene

Cat. No.: B580048
CAS No.: 18448-29-8
M. Wt: 266.62
InChI Key: NHJIMEUEIDQKSK-UHFFFAOYSA-N
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Description

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene is a synthetic organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with chlorine and fluorine atoms, and a benzene ring connected via an oxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and a fluorinated alkene.

    Introduction of Chlorine and Fluorine Substituents:

    Attachment of the Benzene Ring: The benzene ring can be attached via a nucleophilic substitution reaction, where the oxymethyl group acts as a linker between the cyclobutene and benzene rings.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)-benzene: Lacks the oxymethyl group, which may affect its reactivity and applications.

    (2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-toluene: Contains a methyl group on the benzene ring, potentially altering its chemical and biological properties.

Uniqueness

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene is unique due to the presence of both chlorine and fluorine atoms on the cyclobutene ring, as well as the oxymethyl linker to the benzene ring

Properties

IUPAC Name

(2-chloro-3,3,4,4-tetrafluorocyclobuten-1-yl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF4O/c12-8-9(11(15,16)10(8,13)14)17-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIMEUEIDQKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(C2(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697618
Record name {[(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18448-29-8
Record name {[(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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